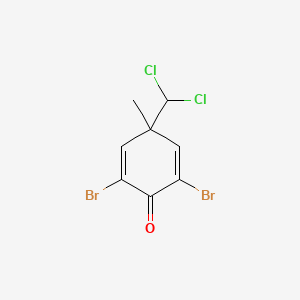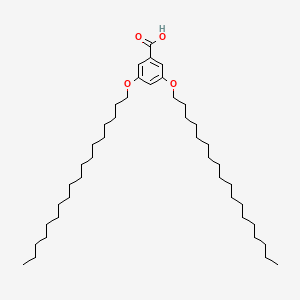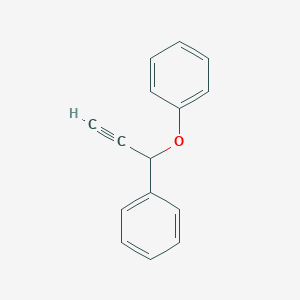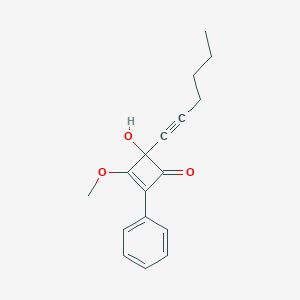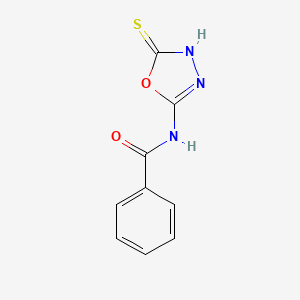
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide: is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with benzoic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or other structural modifications.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamide derivatives
Scientific Research Applications
Chemistry: N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. It is also being investigated for its antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is explored for its potential use in the development of new polymers and coatings due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular pathways that regulate oxidative stress and inflammation .
Comparison with Similar Compounds
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetamide
- 2,9-Bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline
Uniqueness: N-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the oxadiazole ring. This unique structure contributes to its diverse reactivity and potential biological activities .
Properties
CAS No. |
115653-14-0 |
|---|---|
Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(15)14-8/h1-5H,(H,12,15)(H,10,11,13) |
InChI Key |
LAMHVGZCYGHFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


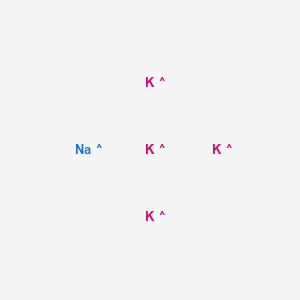
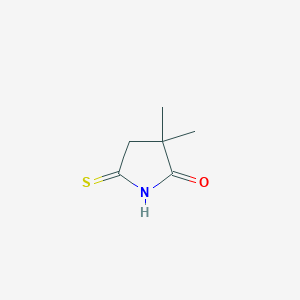


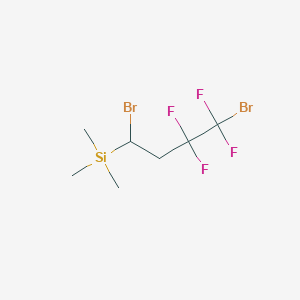
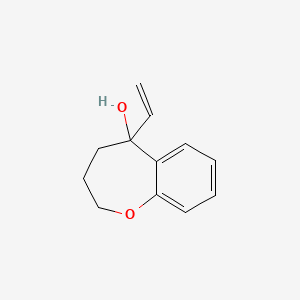

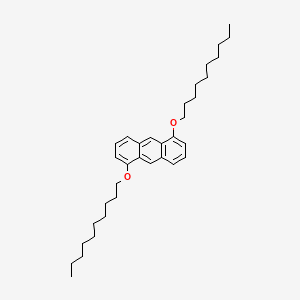
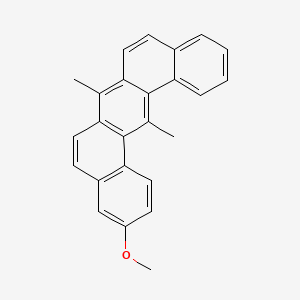
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
